![molecular formula C9H16BF3KN B1455574 Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate CAS No. 1357559-77-3](/img/structure/B1455574.png)
Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate
Overview
Description
Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate, also known as KMPT, is a novel organometallic compound with a range of applications in scientific research. It has been used in a variety of experiments in the fields of biochemistry, pharmacology and physiology, and has been found to have a number of advantages over other compounds. In
Scientific Research Applications
Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate has been used in a variety of scientific research applications, including biochemistry, pharmacology and physiology. It has been used to study the structure and function of proteins, to investigate the mechanisms of drug action, and to study the biochemical and physiological effects of various compounds.
Mechanism of Action
Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate is thought to act as a catalyst in biochemical reactions, by binding to a specific site on the target protein and facilitating its reaction with other molecules. This binding is thought to be mediated by hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Biochemical and Physiological Effects
Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes, and has been found to be effective at inhibiting the growth of certain cancer cell lines. It has also been found to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate has a number of advantages over other compounds when used in laboratory experiments. It is relatively inexpensive, and it is easy to synthesize and handle. It is also highly soluble in aqueous solutions, which makes it ideal for use in a variety of experiments. However, it is also relatively unstable, and its effects can be unpredictable in some cases.
Future Directions
Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate has a number of potential applications in the fields of biochemistry, pharmacology and physiology. It could be used to investigate the mechanisms of action of drugs, to study the structure and function of proteins, and to study the biochemical and physiological effects of various compounds. It could also be used to develop new drugs and to develop new treatments for diseases. Additionally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes.
properties
IUPAC Name |
potassium;trifluoro-[3-(4-methylpiperidin-1-yl)prop-1-en-2-yl]boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BF3N.K/c1-8-3-5-14(6-4-8)7-9(2)10(11,12)13;/h8H,2-7H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJVNOXCINASMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN1CCC(CC1)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BF3KN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718183 | |
Record name | Potassium trifluoro[3-(4-methylpiperidin-1-yl)prop-1-en-2-yl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-(4-methylpiperidinyl)prop-1-EN-2-yltrifluoroborate | |
CAS RN |
1357559-77-3 | |
Record name | Potassium trifluoro[3-(4-methylpiperidin-1-yl)prop-1-en-2-yl]borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50718183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.